molecular formula C13H10O B7767436 2-Phenylbenzaldehyde CAS No. 55171-99-8

2-Phenylbenzaldehyde

Cat. No.: B7767436
CAS No.: 55171-99-8
M. Wt: 182.22 g/mol
InChI Key: LCRCBXLHWTVPEQ-UHFFFAOYSA-N
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Description

2-Phenylbenzaldehyde, also known as (1,1’-Biphenyl)-2-carboxaldehyde, is an organic compound with the molecular formula C13H10O. It is a derivative of benzaldehyde, where a phenyl group is attached to the second carbon of the benzaldehyde ring. This compound is known for its aromatic properties and is used in various chemical syntheses and industrial applications .

Mechanism of Action

Target of Action

The primary targets of 2-Phenylbenzaldehyde are cellular macromolecules, particularly free amino groups of proteins . These proteins play a crucial role in various biological processes, including cell signaling, structural integrity, and enzymatic reactions.

Mode of Action

This compound interacts with its targets by chemically binding to them. Specifically, it forms Schiff’s bases with the free amino groups of proteins . This interaction can lead to changes in the protein structure and function, potentially altering cellular processes.

Biochemical Pathways

It has been identified as a metabolite in the degradation pathway of phenanthrene, a polycyclic aromatic hydrocarbon . The degradation pathway is initiated at the 1,2-, 3,4-carbon positions, while the 9,10-C pathway starts with non-enzymatic oxidation and is continued by the downstream phthalic pathway

Biochemical Analysis

Cellular Effects

It has been found that benzaldehydes, a group of compounds that includes 2-Phenylbenzaldehyde, can disrupt cellular antioxidation . This suggests that this compound may have similar effects on cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that benzaldehydes can exert their effects at the molecular level through binding interactions with biomolecules and changes in gene expression

Temporal Effects in Laboratory Settings

It is known that benzaldehydes, including this compound, have a boiling point of 332.4±21.0 °C at 760 mmHg

Dosage Effects in Animal Models

It has been found that the lethal dose (LD50) in mice is greater than 1500 mg/kg . This suggests that this compound may have toxic or adverse effects at high doses.

Metabolic Pathways

It has been found that benzaldehydes can be involved in the degradation of phenanthrene, a polycyclic aromatic hydrocarbon . This suggests that this compound may be involved in similar metabolic pathways.

Subcellular Localization

It is known that benzaldehydes can disrupt cellular antioxidation , suggesting that this compound may localize to areas of the cell involved in this process.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Phenylbenzaldehyde can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of biphenyl with formyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. Another method includes the oxidation of 2-phenylbenzyl alcohol using oxidizing agents like chromium trioxide or potassium permanganate .

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic dehydrogenation of 2-phenylbenzyl alcohol. This process involves passing the alcohol over a dehydrogenation catalyst at elevated temperatures, resulting in the formation of the aldehyde along with hydrogen gas as a byproduct .

Chemical Reactions Analysis

Types of Reactions: 2-Phenylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Phenylbenzaldehyde has numerous applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Medicine: The compound is explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: It is utilized in the production of fragrances, dyes, and polymers

Comparison with Similar Compounds

    Benzaldehyde: The parent compound, with a single phenyl group attached to the aldehyde carbon.

    4-Phenylbenzaldehyde: A structural isomer with the phenyl group attached to the fourth carbon of the benzaldehyde ring.

    2-Phenylbenzoic acid: The oxidized form of 2-Phenylbenzaldehyde.

Uniqueness: this compound is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity compared to its isomers and derivatives. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-phenylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O/c14-10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCRCBXLHWTVPEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80923309
Record name [1,1'-Biphenyl]-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80923309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203-68-5, 55171-99-8
Record name [1,1′-Biphenyl]-2-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1203-68-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1,1'-Biphenyl)-2-carboxaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001203685
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1,1'-Biphenyl)carboxaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055171998
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [1,1'-Biphenyl]-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80923309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Biphenylcarboxaldehyde
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Synthesis routes and methods

Procedure details

2-Bromobenzaldehyde (315 μL, 2.70 mmol), phenylboronic acid (395 mg, 3.24 mmol), Pd(PPh3)4 (31 mg, 0.027 mmol) and Na2CO3 (430 mg, 4.05 mmol) were dissolved in N,N-dimethylformamide (20 mL) in a reaction vessel and refluxed at 160° C. for 6 hours. After the reaction was completed, the reaction mixture was diluted with EtOAc and saturated NaHCO3 solution was added. The organic layer obtained by extracting the aqueous layer with EtOAc was dried with anhydrous MgSO4 and then filtered. The filtrate was concentrated under reduced pressure and the concentrate was purified by column chromatography (hexane:diethyl ether=8:1) to obtain 369 mg of the target compound (2.03 mmol, 75.0%).
Quantity
315 μL
Type
reactant
Reaction Step One
Quantity
395 mg
Type
reactant
Reaction Step One
Quantity
430 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
31 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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